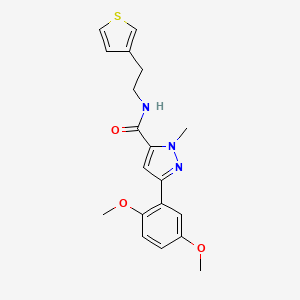

3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-5-carboxamide

Description

This compound is a pyrazole-5-carboxamide derivative characterized by a 1-methylpyrazole core substituted at position 3 with a 2,5-dimethoxyphenyl group and at position 5 with a carboxamide moiety linked to a 2-(thiophen-3-yl)ethyl chain.

Synthesis of such compounds typically involves coupling pyrazole-3-carboxylic acid derivatives with appropriate amines via carbodiimide-mediated reactions (e.g., EDCI/HOBt), as described in analogous protocols . However, advanced methods, such as palladium-catalyzed cross-coupling (e.g., in and ), may also be relevant for introducing aryl or heteroaryl groups .

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-2-methyl-N-(2-thiophen-3-ylethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-22-17(19(23)20-8-6-13-7-9-26-12-13)11-16(21-22)15-10-14(24-2)4-5-18(15)25-3/h4-5,7,9-12H,6,8H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDLJWAFPFHHLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,5-Dimethoxyphenyl)-1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 439.6 g/mol

- CAS Number : 2034306-00-6

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Specifically, studies have highlighted:

- Anti-inflammatory Activity : Compounds with a pyrazole nucleus have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives similar to the target compound demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

- Anticancer Properties : Pyrazole derivatives are being investigated for their potential in cancer therapy. In vitro studies have shown that certain pyrazole compounds can inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in cell cycle regulation . For example, compounds exhibiting IC values in the low micromolar range against CDK2 and TRKA kinases suggest promising anticancer activity.

The biological activity of 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-5-carboxamide may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

- Cytokine Modulation : By inhibiting the production of inflammatory cytokines, the compound could help mitigate inflammatory responses.

- Kinase Inhibition : Similar compounds have shown effectiveness in inhibiting kinases involved in tumor growth and progression .

Case Studies

Several studies have documented the effects of pyrazole derivatives on various biological systems:

- Study on Inflammation : A study demonstrated that a related pyrazole derivative significantly reduced carrageenan-induced edema in animal models, indicating strong anti-inflammatory properties comparable to indomethacin .

- Anticancer Screening : Another investigation assessed the anticancer activity of pyrazole derivatives against multiple cancer cell lines using the NCI's 60-cell line panel. Compounds showed significant growth inhibition across various cancer types, highlighting their potential as novel anticancer agents .

Scientific Research Applications

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

Anti-inflammatory Activity

Studies have shown that compounds similar to 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-5-carboxamide demonstrate significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example:

- IC50 Values : Related pyrazole derivatives have shown IC50 values ranging from 19.45 μM to 42.1 μM against COX-1 and COX-2 enzymes, indicating potential efficacy in reducing inflammation .

| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |

|---|---|---|

| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |

| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Target Compound | TBD | TBD |

Anticancer Potential

The compound's structure suggests it may also possess anticancer properties. Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines:

- For instance, similar compounds have demonstrated percent growth inhibitions (PGIs) against cancer cell lines such as SNB-19 and OVCAR-8 with PGIs exceeding 85% .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors, focusing on the formation of the pyrazole ring followed by the introduction of thiophene and methoxy groups through various coupling reactions.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

- Anti-inflammatory Studies : A study highlighted that certain pyrazole derivatives exhibited significant anti-inflammatory activity by inhibiting COX enzymes, suggesting that our target compound may share similar mechanisms .

- Anticancer Activity : In vitro studies on related compounds indicated strong anticancer activity against various cell lines, supporting the hypothesis that the target compound could be effective in cancer therapy .

- Pharmacokinetic Studies : Research into the absorption, distribution, metabolism, and excretion (ADME) profiles of similar compounds has been conducted to understand their pharmacological potential better .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related pyrazole/heterocyclic derivatives:

Structural and Functional Insights:

- Substituent Positionality : The target compound’s 2,5-dimethoxyphenyl group at pyrazole position 3 contrasts with ’s pyrazole-3-carboxamide, where substituents are at position 4. Positional differences significantly impact steric and electronic interactions in binding pockets .

- Thiophene vs.

- Synthetic Flexibility : While the target compound likely uses carbodiimide coupling (common for carboxamides), employs T3P®-mediated amidation, which offers higher efficiency for sterically hindered substrates .

Q & A

Q. What are the recommended synthetic routes for 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Pyrazole Core Formation : Condensation of hydrazine derivatives with 1,3-dicarbonyl compounds (e.g., diketones or keto-esters) under acidic or basic conditions .

Substituent Introduction : The 2,5-dimethoxyphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Thiophen-3-yl ethylamine is attached via carboxamide coupling using reagents like EDCI/HOBt .

- Optimization Strategies :

- Use continuous flow reactors to enhance reaction homogeneity and reduce side products .

- Employ green solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

- Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography with gradient elution .

Q. How can computational methods (e.g., DFT) predict the electronic properties and stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations using functionals like B3LYP (which incorporates exact exchange terms) are effective for predicting:

- Electron Density Distribution : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

- Thermochemical Stability : Calculate Gibbs free energy changes for tautomeric forms or degradation pathways .

- Solvent Effects : Use the Polarizable Continuum Model (PCM) to simulate solvent interactions and solvation energies .

- Software Tools : Gaussian 16 or ORCA with basis sets like 6-31G(d,p) for accurate results .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR :

- 1H/13C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from methoxy, thiophene, and pyrazole groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected ~415 g/mol) and fragmentation patterns .

- IR Spectroscopy : Identify carboxamide C=O stretching (~1650 cm⁻¹) and thiophene C-S vibrations (~690 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity) .

- Structural Analogues : Compare activity against closely related derivatives (e.g., thiophen-2-yl vs. thiophen-3-yl substituents) .

- Meta-Analysis : Use tools like molecular docking to correlate activity with binding affinities to targets (e.g., kinases, GPCRs) .

- Example : If one study reports anti-cancer activity while another does not, verify cell line specificity (e.g., HeLa vs. MCF-7) and apoptosis markers (caspase-3 activation) .

Q. What strategies are recommended for optimizing the enantiomeric purity of this compound during synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps .

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated spectra .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacokinetic properties?

- Methodological Answer :

- Modification Sites :

- Methoxy Groups : Replace with electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .

- Thiophene Substituent : Introduce halogens (e.g., Br) to improve membrane permeability .

- In Silico Screening : Use ADMET predictors (e.g., SwissADME) to prioritize derivatives with favorable logP (2-5) and low CYP450 inhibition .

- In Vivo Validation : Test top candidates in rodent models for bioavailability and clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.